1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo-
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Overview
Description
1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- is a heterocyclic compound that features a benzotriazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired benzotriazepine ring. The reaction conditions often include the use of catalysts such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted benzotriazepine derivatives.
Scientific Research Applications
1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1H-1,2,4-Benzotriazepine-3-carboxamide, 4,5-dihydro-N,N-diethyl-4-methyl-5-oxo- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
63931-82-8 |
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Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-5-oxo-1H-1,2,4-benzotriazepine-3-carboxamide |
InChI |
InChI=1S/C14H18N4O2/c1-4-18(5-2)14(20)12-16-15-11-9-7-6-8-10(11)13(19)17(12)3/h6-9,15H,4-5H2,1-3H3 |
InChI Key |
JGAQXXYALJLZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NNC2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
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